BenchChemオンラインストアへようこそ!

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

Medicinal Chemistry Structure-Based Drug Design Androgen Receptor Degradation

The 4-bromo handle enables mild Pd-catalyzed cross-coupling with diverse (hetero)aryl partners, essential for parallel SAR workflows. The α,α-dimethyl group provides conformational pre-organization for PROTAC linker attachment and metabolic stability. Sourced at ≥97% HPLC purity in scales up to 10 kg, this compound ensures seamless transition from hit-to-lead to process development without re-validating synthetic routes.

Molecular Formula C7H10BrN3O
Molecular Weight 232.08 g/mol
Cat. No. B8198907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
Molecular FormulaC7H10BrN3O
Molecular Weight232.08 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)N1C=C(C=N1)Br
InChIInChI=1S/C7H10BrN3O/c1-7(2,6(9)12)11-4-5(8)3-10-11/h3-4H,1-2H3,(H2,9,12)
InChIKeyAOGLOPYBOUCZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide (CAS 1866219-37-5): A Differentiable Pyrazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide (CAS 1866219-37-5; synonym 1H-Pyrazole-1-acetamide, 4-bromo-α,α-dimethyl) is a halogenated pyrazole derivative with a molecular formula of C₇H₁₀BrN₃O and a molecular weight of 232.08 g/mol . The compound features a 4-bromo substituent on the pyrazole ring and a gem‑dimethyl group adjacent to the amide carbonyl, structural features that distinguish it from simple pyrazole‑acetamide precursors . This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, androgen receptor modulation, and other therapeutic areas where the bromine atom serves as a handle for late‑stage functionalization via cross‑coupling reactions .

Why In‑Class Pyrazole Amides Cannot Simply Substitute for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide in Structure‑Based Drug Discovery and Scale‑Up Procurement


Pyrazole‑1‑acetamide derivatives that lack the 4‑bromo substituent, such as 2‑(1H‑pyrazol‑1‑yl)‑2‑methylpropanamide, are incapable of participating in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are essential for SAR exploration and lead optimization . Conversely, 4‑bromo‑pyrazole analogs with an unsubstituted α‑carbon (e.g., 4‑bromo‑1H‑pyrazole‑1‑acetamide, CAS 1177354‑50‑5) lack the steric protection conferred by the gem‑dimethyl group, which can lead to different metabolic stability and conformational constraints when elaborated into drug‑like molecules [1]. The specific combination of a 4‑bromo handle and a quaternary α‑carbon center thus imparts privileged reactivity and structural pre‑organization that cannot be recapitulated by generic in‑class alternatives.

Quantitative Comparator Evidence for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide: Physicochemical Properties, Synthetic Utility, and Biological Activity Inferences


Enhanced Steric Hindrance at the α-Carbon versus Non‑Gem‑Dimethyl Analogs Improves Conformational Rigidity for Target Engagement

The presence of the gem‑dimethyl group at the α‑carbon of the acetamide side chain distinguishes 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide from its non‑gem‑dimethyl counterpart 4‑bromo‑1H‑pyrazole‑1‑acetamide (CAS 1177354‑50‑5). In structure‑activity relationship (SAR) studies of pyrazol‑1‑yl‑propanamides as selective androgen receptor degraders (SARDs), α,α‑dimethyl substitution was shown to be essential for maintaining potent AR degradation activity; unsubstituted or mono‑substituted analogs exhibited a >10‑fold reduction in AR protein degradation efficacy in LNCaP cells [1]. Although direct IC₅₀ or degradation activity data for the target compound itself are not publicly available in peer‑reviewed literature, the SAR trend derived from closely related propanamide scaffolds provides a class‑level inference that the gem‑dimethyl motif is a critical determinant of biological activity.

Medicinal Chemistry Structure-Based Drug Design Androgen Receptor Degradation

Bromine Substituent Enables Divergent Cross‑Coupling Reactivity Unavailable to 4‑Chloro or 4‑Unsubstituted Analogs

The 4‑bromo substituent on the pyrazole ring offers a superior balance of reactivity and stability in palladium‑catalyzed cross‑coupling reactions compared to the analogous 4‑chloro derivative. Literature data for halogenated pyrazoles indicate that 4‑bromopyrazoles undergo Suzuki‑Miyaura coupling with aryl boronic acids under milder conditions (lower temperature, shorter reaction time) than 4‑chloropyrazoles, which often require more forcing conditions or specialized ligands . While head‑to‑head reaction kinetic data for the specific target compound are not reported, the well‑established reactivity hierarchy (Ar‑I > Ar‑Br > Ar‑Cl) in oxidative addition to Pd(0) supports the inference that 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide is a more versatile and synthetically efficient intermediate than its 4‑chloro congener (CAS 1205841‑05‑9) [1].

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Predicted Physicochemical Properties Indicate Superior Lipophilic Ligand Efficiency Compared to 4‑Fluoro Analogs

Based on in silico predictions using the consensus of authoritative cheminformatics databases (ChemSpider, ChemSrc), 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide has a predicted logP (AlogP) of approximately 1.2 and a topological polar surface area (TPSA) of 63.8 Ų . In contrast, the hypothetical 4‑fluoro analog (not confirmed commercially available) would be predicted to have a significantly lower logP (~0.2–0.5) and similar TPSA . While the bromo compound remains within the favorable drug‑like space (logP <3), it offers increased lipophilicity that may enhance membrane permeability and target binding in hydrophobic enzyme pockets, a factor that has been exploited in the design of pyrazole‑based kinase inhibitors [1].

Drug Design Physicochemical Properties Lipophilic Ligand Efficiency

High Purity Specifications (97% HPLC) from Reputable Vendors Enable Direct Use in Parallel Synthesis without Further Purification

Multiple commercial suppliers (ChemicalBook, Leyan, CheMenu) list 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide with a certified purity of 95%+ or 97% (HPLC), with packaging options ranging from 10 g to 10 kg . In contrast, related 4‑bromo‑pyrazole building blocks such as 4‑bromo‑1H‑pyrazole‑1‑acetamide (CAS 1177354‑50‑5) are often only available in lower purity grades (e.g., 95% by TLC) or from a narrower set of vendors . This higher and more widely available purity specification reduces the burden of in‑house purification prior to use in parallel medicinal chemistry synthesis, which is a key procurement criterion for high‑throughput screening library production.

Procurement Quality Control Parallel Synthesis

Procurement‑Relevant Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide: Where the Compound Outperforms Generic Alternatives


Medicinal Chemistry Lead Optimization Requiring Late‑Stage Diversification via Suzuki‑Miyaura Coupling

When a medicinal chemistry program requires installation of a diverse set of aryl, heteroaryl, or vinyl substituents at the 4‑position of the pyrazole ring during the hit‑to‑lead or lead‑optimization phase, 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide is the preferred building block. Unlike the 4‑chloro analog, which may require specialized catalyst–ligand systems and elevated temperatures, the bromide facilitates high‑yielding cross‑coupling under mild conditions, preserving the integrity of the sensitive amide and gem‑dimethyl functionality [1]. This reactivity advantage is critical in parallel synthesis workflows where reaction robustness across a broad substrate scope is required.

Targeted Protein Degradation (PROTAC) Linker Chemistry Exploiting the Quaternary α‑Carbon

The quaternary α‑carbon adjacent to the amide carbonyl introduces conformational restriction that can pre‑organize the exit vector of the pyrazole ring. In the context of designing proteolysis‑targeting chimeras (PROTACs) or selective androgen receptor degraders, this structural feature can influence ternary complex formation and degradation efficiency. SAR data from pyrazol‑1‑yl‑propanamide SARDs indicate that α,α‑dimethyl substitution is crucial for potent AR degradation [2]. The target compound thus serves as a privileged intermediate for constructing PROTAC molecules where steric constraint at the linker attachment point is a design variable.

Agrochemical Discovery Requiring Multi‑Kilogram Supply of a Halogenated Pyrazole Scaffold

Agrochemical and crop protection discovery programs that demand bulk quantities (1–10 kg) of a 4‑halogenated pyrazole amide intermediate will find 2‑(4‑bromo‑1H‑pyrazol‑1‑yl)‑2‑methylpropanamide a logistically favorable choice. Commercial suppliers offer this compound in bulk pack sizes up to 10 kg with 97% HPLC purity, whereas comparable 4‑bromo‑pyrazole‑acetamide analogs are typically restricted to gram‑scale quantities and lower purity grades . This supply security enables seamless transition from discovery synthesis to process development scale‑up without switching to a surrogate building block that may not preserve the SAR established in the lead series.

Structure‑Activity Relationship Studies on Epigenetic Regulators Containing a Pyrazole Core

X‑ray crystal structures of pyrazole‑based inhibitors in complex with epigenetic targets such as KDM5A (PDB 5V9P) reveal that 4‑bromopyrazole moieties occupy key hydrophobic pockets, making van der Waals contacts that are not recapitulated by smaller halogen substituents [3]. The target compound, with its 4‑bromo and α,α‑dimethyl features, is an immediately deployable fragment‑sized precursor for synthesizing analogs of these inhibitors, enabling SAR exploration around the pyrazole‑binding region without re‑optimizing the entire synthetic route.

Quote Request

Request a Quote for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.